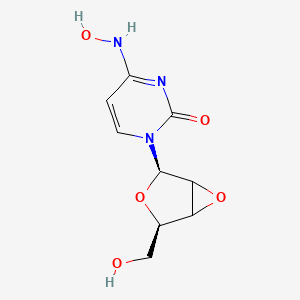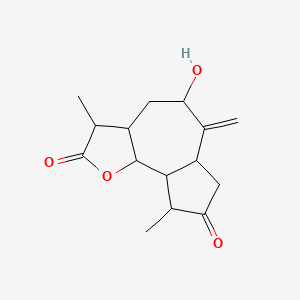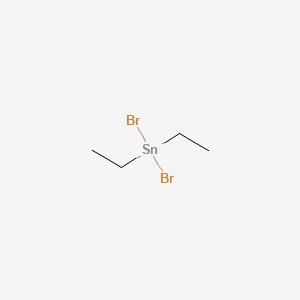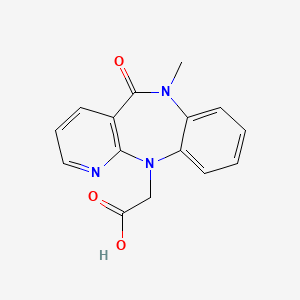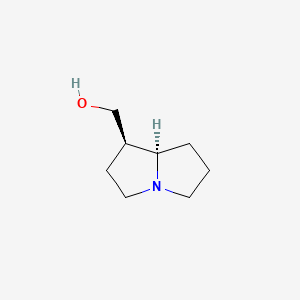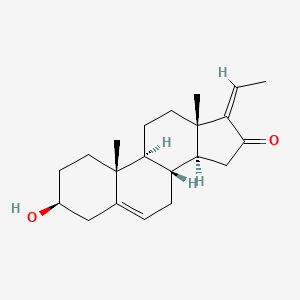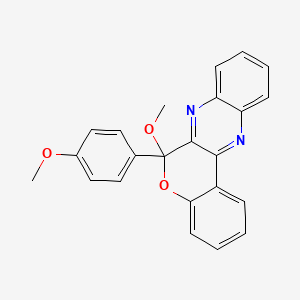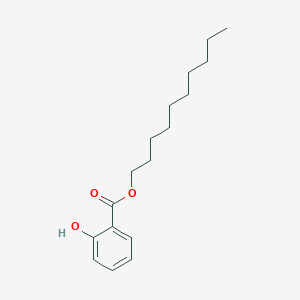
Decyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C17H26O3 and a molecular weight of approximately 278.39 g/mol . It is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl 2-hydroxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with decanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
2-Hydroxybenzoic acid+Decanol→Decyl 2-hydroxybenzoate+Water
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and heating to maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Decyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze back to 2-hydroxybenzoic acid and decanol.
Oxidation: The hydroxyl group in the benzene ring can be oxidized to form quinones under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Hydrolysis: 2-Hydroxybenzoic acid and decanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Decyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in topical formulations for skin conditions due to its soothing and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics, particularly in sunscreens and moisturizers, due to its UV-absorbing properties
Mechanism of Action
The mechanism of action of decyl 2-hydroxybenzoate involves its ability to absorb ultraviolet (UV) radiation, making it an effective UV filter in sunscreen formulations. The compound absorbs UV radiation and dissipates it as heat, preventing skin damage. Additionally, its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory enzymes and pathways .
Comparison with Similar Compounds
Salicylic Acid: The parent compound, known for its use in acne treatment and as an anti-inflammatory agent.
Octisalate: Another ester of salicylic acid, commonly used in sunscreens for its UV-absorbing properties.
Homosalate: Similar to octisalate, used in sunscreens and known for its photostability.
Uniqueness: Decyl 2-hydroxybenzoate stands out due to its longer alkyl chain, which enhances its lipophilicity and makes it more suitable for certain cosmetic formulations. Its unique combination of UV-absorbing and anti-inflammatory properties makes it a valuable ingredient in skincare products .
Properties
CAS No. |
16309-18-5 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
decyl 2-hydroxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-11-14-20-17(19)15-12-9-10-13-16(15)18/h9-10,12-13,18H,2-8,11,14H2,1H3 |
InChI Key |
DEFZNQKDYOBMGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




